1-Dodecyl-3-(p-tolyl)urea (CAS 156499-16-0): Comprehensive Physicochemical Profiling and Application Methodologies
1-Dodecyl-3-(p-tolyl)urea (CAS 156499-16-0): Comprehensive Physicochemical Profiling and Application Methodologies
Executive Summary
1-Dodecyl-3-(p-tolyl)urea (CAS 156499-16-0) is an asymmetric, highly lipophilic diaryl/alkyl urea derivative. Characterized by its bidentate hydrogen-bonding core flanked by a rigid aromatic ring and a highly flexible aliphatic tail, this compound serves as a critical scaffold in both medicinal chemistry and supramolecular materials science. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols, designed for researchers leveraging amphiphilic ureas in anion transport, organogelation, and pharmacological modeling.
Physicochemical Architecture and Molecular Descriptors
To effectively utilize 1-Dodecyl-3-(p-tolyl)urea in experimental workflows, one must understand its fundamental molecular descriptors. The compound exhibits extreme lipophilicity, which dictates its behavior in aqueous and lipid environments.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-dodecyl-3-(4-methylphenyl)urea | PubChem[1] |
| CAS Number | 156499-16-0 | ECHA / PubChem[1] |
| Molecular Formula | C₂₀H₃₄N₂O | PubChem[1] |
| Molecular Weight | 318.5 g/mol | PubChem[1] |
| Exact Mass | 318.2671 Da | PubChem[1] |
| XLogP3-AA | 6.9 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem[1] |
| Hydrogen Bond Donors / Acceptors | 2 / 1 | PubChem[1] |
| Rotatable Bonds | 12 | PubChem[1] |
Note: The exceptionally high XLogP3 value of 6.9 indicates that this compound will partition almost exclusively into hydrophobic phases, such as cellular lipid bilayers or non-polar organic solvents[1].
Table 2: Structural Motif Analysis
| Structural Motif | Chemical Characteristic | Functional Role in Applications |
| Urea Core (-NH-CO-NH-) | Bidentate H-bond donor, H-bond acceptor | Primary recognition site for anions (e.g., Cl⁻); drives intermolecular self-assembly via bifurcated hydrogen bonding. |
| Dodecyl Chain (-C₁₂H₂₅) | Flexible aliphatic tail, high van der Waals surface area | Anchors the molecule in lipid bilayers; induces solubility in non-polar media; critical for driving organogelation. |
| p-Tolyl Group (-C₆H₄CH₃) | Rigid, aromatic, mild electron-donating | Provides steric shielding around the binding pocket; enables π-π stacking interactions in supramolecular networks. |
Mechanistic Paradigms: The Amphiphilic Urea Scaffold
The utility of 1-Dodecyl-3-(p-tolyl)urea stems from its amphiphilic asymmetry.
In Supramolecular Chemistry: The urea core acts as an excellent hydrogen-bond donor for highly electronegative species. When deployed in a biphasic system, the dodecyl chain acts as a lipid anchor, allowing the molecule to embed into phospholipid bilayers. This makes it a highly effective model for transmembrane anion carriers (ionophores) . The p-tolyl group provides just enough steric bulk to shield the bound anion from the aqueous environment during the translocation (flip-flop) across the hydrophobic membrane core.
In Medicinal Chemistry: Diaryl and alkyl/aryl ureas are classic pharmacophores for inhibiting soluble epoxide hydrolase (sEH) and modulating lipid metabolism. The TPSA of 41.1 Ų is well below the 90 Ų threshold typically required for blood-brain barrier (BBB) penetration[1]; however, its high LogP (6.9) means formulation strategies (e.g., lipid nanoparticles or cyclodextrin complexation) are mandatory to prevent sequestration in adipose tissue during in vivo assays.
Experimental Methodologies: Synthesis & Validation
As a Senior Application Scientist, I emphasize that successful experimentation relies on understanding the causality behind each protocol step. Below are self-validating workflows for synthesizing and testing this compound.
Protocol A: Synthesis of 1-Dodecyl-3-(p-tolyl)urea
This protocol details the nucleophilic addition of an aliphatic amine to an aromatic isocyanate.
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Preparation: Dissolve 1.0 equivalent of dodecylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Causality: DCM provides excellent solubility for the long-chain aliphatic amine while remaining perfectly aprotic, preventing premature hydrolysis of the highly reactive isocyanate electrophile.
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Electrophile Addition: Cool the reaction flask to 0°C using an ice bath. Add 1.05 equivalents of p-tolyl isocyanate dropwise over 15 minutes.
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Causality: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Cooling to 0°C and dropwise addition mitigate thermal runaway and strictly suppress the formation of allophanate byproducts (which occur if the newly formed urea attacks a second isocyanate molecule).
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Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
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Causality: Ensures complete kinetic conversion. The urea product will often begin to precipitate out of the DCM as a white solid, driving the reaction forward via Le Chatelier's principle.
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Purification: Evaporate the solvent and recrystallize the crude solid from a hot ethanol/water mixture.
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Causality: The dodecyl chain imparts extreme hydrophobicity. By using a hot ethanol/water gradient, the target asymmetric urea dissolves, while any symmetric 1,3-di-p-tolylurea impurities (formed from moisture-induced isocyanate hydrolysis) remain highly crystalline and insoluble, allowing for removal via hot filtration.
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Figure 1: Step-by-step synthetic workflow for 1-Dodecyl-3-(p-tolyl)urea.
Protocol B: Transmembrane Anion Transport Assay (Liposome Model)
To validate the compound's supramolecular utility, this assay measures its ability to transport chloride across a lipid bilayer.
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Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) from POPC lipid, encapsulating 100 mM NaCl and 1 mM HPTS (a pH-sensitive fluorescent dye). Suspend the LUVs in an external buffer of 100 mM NaNO₃.
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Causality: The LUVs mimic a cellular membrane. The internal chloride and external nitrate create an anion gradient. HPTS allows for ratiometric fluorescence monitoring of internal pH changes, which couple to anion transport.
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Ionophore Addition: Inject a micro-aliquot of 1-Dodecyl-3-(p-tolyl)urea (dissolved in DMSO) into the extravesicular buffer (final concentration 1-5 mol% relative to lipid).
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Causality: The high XLogP3 (6.9)[1] ensures rapid and spontaneous partitioning of the urea out of the aqueous phase and into the hydrophobic lipid bilayer.
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Transport Initiation: Add a base pulse (e.g., NaOH) to the external buffer to create a pH gradient.
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Causality: The urea core binds internal Cl⁻ via its two H-bond donors[1]. The dodecyl chain acts as a lipid anchor, facilitating the flip-flop of the carrier-anion complex across the membrane, exchanging Cl⁻ for external NO₃⁻ or OH⁻.
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Fluorescence Monitoring: Track the ratiometric fluorescence change of HPTS (Ex: 460/403 nm, Em: 510 nm).
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Causality: As OH⁻ enters (or H⁺ leaves) to balance the Cl⁻ efflux, the internal pH rises. The HPTS fluorescence shift provides real-time, self-validating kinetic data of the transport efficacy.
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Figure 2: Supramolecular mechanism of transmembrane anion transport by the urea carrier.
Safety and Environmental Considerations
When handling 1-Dodecyl-3-(p-tolyl)urea, standard laboratory PPE (gloves, goggles, lab coat) is required. Commercially sourced materials[2] should be handled in accordance with their Safety Data Sheets.
Critically, the compound carries a GHS Classification of H413: May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4) [1].
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Causality for Hazard: The extreme lipophilicity (LogP = 6.9) and high molecular stability of the urea core mean this compound resists rapid biodegradation and can bioaccumulate in the lipid tissues of aquatic organisms. All waste containing this compound must be strictly segregated into halogen-free organic waste streams and incinerated; it must never be disposed of down the drain.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3502860, 1-Dodecyl-3-(P-tolyl)urea." PubChem, [Link]1]
